molecular formula C14H22Cl2N2O2 B2962542 Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1286274-88-1

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

Cat. No.: B2962542
CAS No.: 1286274-88-1
M. Wt: 321.24
InChI Key: YCIZDRUDHZYHCK-UHFFFAOYSA-N
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Description

“Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” is a chemical compound with the formula C14H22Cl2N2O2 . It is a compound of interest in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 39 bonds; 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 2 secondary amines .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 321.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds similar to Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds were identified as potent inhibitors of acetylcholinesterase, with specific derivatives showing significant potential for development as antidementia agents (Sugimoto et al., 1990).

Antineoplastic Activity

Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, revealed its metabolism in chronic myelogenous leukemia patients. The study's findings could provide insights into the metabolic pathways and potential pharmacological applications of similar compounds, including this compound, in cancer therapy (Gong et al., 2010).

Serotonin Receptor Agonism

Another study synthesized derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide to evaluate their activity as serotonin 4 (5-HT4) receptor agonists. These compounds, including structures akin to this compound, demonstrated significant potential for treating gastrointestinal motility disorders (Sonda et al., 2003).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlighted the potential of such compounds, including this compound, in developing new antimicrobial agents (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of “Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” is not specified in the available resources. Its mechanism of action would depend on its intended use, which is not provided .

Safety and Hazards

The safety and hazards associated with “Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

methyl 3-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-13-5-7-15-8-6-13;;/h2-4,9,13,15-16H,5-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZDRUDHZYHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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